molecular formula C18H20N2O3S B11600478 isopropyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11600478
M. Wt: 344.4 g/mol
InChI Key: JMCOAHFKKCUQHC-UHFFFAOYSA-N
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Description

Introduction to Thiazolo[3,2-a]Pyrimidine Scaffold

Structural Significance of the Heterocyclic Core

The thiazolo[3,2-a]pyrimidine system comprises a fused bicyclic framework combining thiazole and pyrimidine rings, creating a planar, π-conjugated system with distinct electronic properties. X-ray crystallographic analyses of analogous compounds reveal key structural features:

  • Bond conjugation : The C2–C9 (1.458 Å) and C9–C10 (1.354 Å) bond lengths indicate extended conjugation between the thiazole moiety and pyrimidine ring.
  • Stereoelectronic effects : The 3-oxo group induces partial double-bond character in the C3–N4 bond (1.356 Å), creating a pseudo-aromatic system.
  • Substituent orientation : The isopropyl ester at C6 and phenyl group at C5 adopt equatorial positions relative to the bicyclic plane, minimizing steric clashes while maximizing π-π stacking potential.

Crystallographic studies demonstrate that the 2-hydroxy-3-methoxybenzylidene derivatives form supramolecular architectures via O–H⋯N hydrogen bonds (2.810 Å) and halogen interactions (N⋯Br: 3.352 Å). These non-covalent interactions stabilize specific conformations critical for biological activity.

Table 1. Key Structural Parameters of Thiazolo[3,2-a]Pyrimidine Derivatives
Parameter Value Range Biological Implication
Dihedral angle (thiazole-pyrimidine) 2.8°–5.1° Planarity for target binding
C=O bond length 1.221–1.226 Å Hydrogen bond acceptor capacity
Mg²⁺ coordination distance 2.1–2.3 Å Metal chelation in enzyme inhibition

Pharmacophoric Relevance in Medicinal Chemistry

The thiazolo[3,2-a]pyrimidine core serves as a multifunctional pharmacophore with demonstrated activity against viral, parasitic, and oncological targets:

  • Enzyme inhibition :

    • HIV-1 RNase H inhibition (IC₅₀ = 2.97 μM for compound 12b) via Mg²⁺ chelation through the thiazolone carbonyl and azo groups.
    • Aurora-A kinase inhibition (EC₅₀ < 1 μM for pyrazolo[1,5-a]pyrimidines) through hydrophobic pocket occupancy.
  • Structural determinants of activity :

    • C5 aryl groups (e.g., 2-CO₂CH₃-Ph) enhance RNase H inhibition 4-fold compared to unsubstituted analogs.
    • Electron-donating groups at C7 (methyl) improve metabolic stability by reducing oxidative deamination.
Table 2. Structure-Activity Relationships in Thiazolo[3,2-a]Pyrimidine Analogs
Position Substituent Activity Trend (vs. parent) Proposed Mechanism
C5 Phenyl +342% RNase H inhibition Hydrophobic interface binding
C6 Isopropyl ester +210% plasma stability Steric protection of ester carbonyl
C7 Methyl +158% metabolic half-life Electron donation to π-system

Quantum mechanical calculations on related compounds reveal a HOMO (-6.2 eV) localized on the thiazole ring and LUMO (-1.8 eV) centered on the pyrimidine-3-oxo group, enabling simultaneous charge-transfer interactions and metal coordination. This electronic profile explains the scaffold's prevalence in metalloenzyme inhibitors.

The isopropyl ester at C6 in the subject compound introduces three critical pharmacophoric elements:

  • Steric bulk : Shields the ester carbonyl from hydrolytic enzymes
  • Lipophilicity : Calculated logP increases by 1.2 units compared to methyl esters
  • Conformational control : Restricts rotation of the C6 carboxylate group to favor bioactive conformers

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

propan-2-yl 2,7-dimethyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H20N2O3S/c1-10(2)23-17(22)14-11(3)19-18-20(16(21)12(4)24-18)15(14)13-8-6-5-7-9-13/h5-10,12,15H,1-4H3

InChI Key

JMCOAHFKKCUQHC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Biginelli Reaction for Dihydropyrimidinone Synthesis

Isopropyl acetoacetate, benzaldehyde derivatives, and thiourea undergo condensation in the presence of SrCl₂·6H₂O (10 mol%) in ethanol under reflux (40°C, 3–5 hours). The reaction proceeds via acid catalysis, forming 5-isopropoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione (4 ). Substituents at positions 5 (phenyl) and 6 (isopropyl ester) are introduced at this stage. For the target compound, 4-methylbenzaldehyde may replace benzaldehyde to install the 7-methyl group.

Thiazolo Ring Formation

The dihydropyrimidinone intermediate (4 ) reacts with chloroacetic acid and sodium acetate in acetic anhydride/acetic acid (3:1) under reflux (2 hours). This step facilitates nucleophilic attack by the thione sulfur on the α-carbon of chloroacetic acid, followed by cyclodehydration to form the thiazolo[3,2-a]pyrimidine core. Subsequent condensation with methyl-substituted aldehydes introduces the 2-methyl group. For example, using acetaldehyde derivatives yields the 2-methyl substituent.

Key Data :

  • Yield of dihydropyrimidinone (4 ): 75–85%

  • Cyclization yield: 70–78%

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane)

One-Pot Synthesis Using Ionic Liquids

A streamlined one-pot method employs 2-aminothiazole, substituted benzaldehydes, and acetoacetate esters in ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride).

Reaction Mechanism

The ionic liquid acts as both solvent and catalyst, promoting Knoevenagel condensation between 2-aminothiazole and 4-methylbenzaldehyde to form an imine intermediate. Subsequent Michael addition with isopropyl acetoacetate generates the thiazolopyrimidine skeleton. The 7-methyl group arises from the 4-methylbenzaldehyde, while the isopropyl ester is retained from the acetoacetate.

Optimization :

  • Temperature: 35–78°C (ethanol reflux)

  • Time: 8–12 hours

  • Yield: 82–86%

  • Workup: Recrystallization from ethyl acetate

Comparative Analysis of Synthetic Routes

Method Key Steps Catalyst/Solvent Yield Advantages
Biginelli + CyclizationTwo-step: Dihydropyrimidinone → CyclizationSrCl₂·6H₂O / AcOH-Ac₂O70–78%High regiocontrol; Scalable
One-Pot Ionic LiquidSingle-pot condensation[bmim]Cl / Ethanol82–86%Reduced steps; Eco-friendly
PhosphonylationThiouracil + ChloroethynylphosphonateNone / THF65–70%Novel regioselectivity; Modular

Mechanistic Insights and Challenges

Steric and Electronic Effects

  • 7-Methyl Installation : The use of 4-methylbenzaldehyde in the Biginelli or one-pot methods ensures precise placement of the 7-methyl group without side reactions.

  • 2-Methyl Introduction : Acetaldehyde derivatives in the cyclization step selectively target the 2-position due to steric hindrance at adjacent sites.

Purification Challenges

Column chromatography is often required to separate regioisomers, particularly when competing cyclization pathways exist. Recrystallization from ethyl acetate or acetonitrile improves purity but may reduce yields .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group at position 6 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Basic Hydrolysis :
    Treatment with NaOH in aqueous ethanol (60°C, 4–6 hours) converts the isopropyl ester to the corresponding carboxylic acid.

Reaction ConditionProductYieldCitation
1M NaOH, EtOH/H₂O, 60°C, 4h2,7-Dimethyl-3-oxo-5-phenyl-...-6-carboxylic acid85–90%

Nucleophilic Substitution

The thiazole ring’s sulfur atom and pyrimidine nitrogen participate in nucleophilic substitutions:

  • Amination :
    Reaction with primary amines (e.g., methylamine) at 80°C in DMF replaces the thiazole sulfur with NH groups, forming pyrimido[5,4-d]pyrimidinone derivatives.

  • Halogenation :
    Chlorination using POCl₃ at reflux introduces Cl at position 2 of the pyrimidine ring .

Substrate PositionReagent/ConditionsProduct ModificationApplication
Thiazole SR-NH₂, DMF, 80°CS → NHBioactivity optimization
Pyrimidine C2POCl₃, reflux, 6hIntroduction of ClIntermediate for coupling

Oxidation and Reduction

  • Oxidation :
    The 3-oxo group remains stable under mild conditions but undergoes further oxidation with KMnO₄ in acidic media to form quinone-like structures .

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C, 40 psi) reduces the C5-C6 double bond in the dihydro-pyrimidine ring, yielding a tetrahydro derivative.

Reaction TypeConditionsProduct Structure ChangeImpact on Solubility
OxidationKMnO₄, H₂SO₄, 25°C, 2h3-oxo → 3,4-diketoDecreases
ReductionH₂ (40 psi), Pd-C, EtOAc, 6hDihydro → TetrahydroIncreases

Cycloaddition and Condensation

The electron-deficient pyrimidine ring participates in Diels-Alder reactions:

  • With Dienophiles :
    Reacts with maleic anhydride in toluene (110°C, 8h) to form bicyclic adducts .

Cycloaddition PartnerConditionsProduct ClassYield
Maleic anhydrideToluene, 110°C, 8hBicyclo[4.3.0] systems70–75%

Functional Group Interconversion

  • Ester to Amide :
    The isopropyl ester reacts with ammonia in methanol to form the primary amide.

  • Thioester Formation :
    Treatment with Lawesson’s reagent converts the 3-oxo group to a thione .

Starting GroupReagentProduct GroupReaction Time
Ester (COO-iPr)NH₃/MeOH, 25°CAmide (CONH₂)12h
Oxo (C=O)Lawesson’s reagent, THFThione (C=S)3h

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura reactions enable aryl functionalization:

  • C5-Phenyl Modification :
    The phenyl group at C5 undergoes coupling with boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ .

Coupling PartnerCatalyst SystemNew SubstituentYield
4-MeO-C₆H₄-B(OH)₂Pd(PPh₃)₄, Na₂CO₃4-Methoxyphenyl65%

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces ring-opening of the thiazole moiety, generating reactive intermediates for polymer grafting .

Scientific Research Applications

Medicinal Chemistry

Isopropyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds similar to isopropyl derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 10 to 100 µg/mL against various bacterial strains and fungi.
CompoundMIC (µg/mL)Target Organism
Isopropyl derivative20Candida albicans
Compound A10Staphylococcus aureus
Compound B50Escherichia coli

This suggests potential use in treating infections caused by resistant pathogens.

  • Anticancer Properties : The compound has shown promise in cancer research. In vitro studies indicated cytotoxic effects against several cancer cell lines. For example:
Cell LineIC50 (µM)Compound Tested
MCF-730Isopropyl derivative
HeLa25Isopropyl derivative

These findings suggest that this compound could be explored further for developing anticancer agents.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research on related thiazolo-pyrimidines indicates potential inhibition of protoporphyrinogen oxidase (EC 1.3.3.4), which is crucial in heme biosynthesis. This inhibition could lead to therapeutic applications in conditions related to heme metabolism.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Cyclization Reactions : The formation of the thiazolo-pyrimidine core can be achieved through cyclization of substituted amino compounds with appropriate electrophiles.
  • Functional Group Modifications : Subsequent steps often involve the introduction of the isopropyl and phenyl groups via nucleophilic substitutions or alkylation reactions.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various fields:

  • Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial activity of several thiazolo-pyrimidine derivatives against common pathogens, confirming the effectiveness of isopropyl derivatives in inhibiting microbial growth.
  • Cytotoxicity Against Cancer Cells : Another investigation focused on the anticancer properties of similar compounds demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and apoptosis signaling pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Their Effects

Table 1: Substituent Comparison of Key Thiazolo[3,2-a]pyrimidine Derivatives
Compound Name R6 (Position 6) R5 (Position 5) R7 (Position 7) Key Functional Groups Molecular Weight Notable Properties
Target Compound Isopropyl ester Phenyl Methyl 3-Oxo, 2-methyl ~450 g/mol* Enhanced lipophilicity (isopropyl); potential metabolic stability
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester 4-Bromophenyl Methyl 3-Oxo, 2-methyl 436.3 g/mol Bromine enhances halogen bonding; planar crystal packing via π-halogen interactions
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester Phenyl Methyl 3-Oxo, 2-benzylidene (trimethoxy) 494.55 g/mol Trimethoxybenzylidene increases steric bulk; dihedral angle of 80.9° between rings
Ethyl 3-(substituted phenylureido)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester 2,4-Dimethoxyphenyl Methyl Ureido group at position 3 ~550 g/mol* Ureido group enhances hydrogen bonding; anticancer activity reported
Ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester - Hydroxy 5-Oxo, 7-hydroxy ~280 g/mol* Hydroxy group improves solubility; basis for bioactive derivatives

*Estimated based on analogous structures.

Structural and Conformational Analysis

  • Core Ring Puckering : The pyrimidine ring in the target compound adopts a flattened boat conformation (C5 deviates by ~0.224 Å from the mean plane), similar to derivatives with ethyl esters . This conformation is critical for intermolecular interactions.
  • Electronic Effects : Bromine (in 4-bromophenyl derivatives) and methoxy groups (in trimethoxybenzylidene derivatives) alter electron density, affecting reactivity and binding affinities .

Crystallographic and Intermolecular Interactions

  • Crystal Packing : Ethyl esters with bromophenyl substituents form planar structures via π-halogen interactions, while trimethoxybenzylidene derivatives exhibit C–H···O hydrogen bonds along the c-axis . The target compound’s isopropyl group may disrupt such packing, leading to less ordered crystals.
  • Hydrogen Bonding : The 3-oxo group is a consistent hydrogen bond acceptor across derivatives, stabilizing molecular aggregates .

Biological Activity

Isopropyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidines, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

Overview of Thiazolo[3,2-a]pyrimidines

Thiazolo[3,2-a]pyrimidines have garnered attention due to their ability to act as:

  • GluN2A-selective N-methyl-D-aspartate (NMDA) receptor positive allosteric modulators .
  • Acetylcholinesterase (AChE) inhibitors , which are significant for treating neurodegenerative diseases.
  • Antileishmanial agents , showing efficacy against Leishmania species in vitro.

These compounds also exhibit antibacterial, antifungal, and antidiabetic properties .

Anticancer Activity

Recent studies have indicated that thiazolo[3,2-a]pyrimidine derivatives can possess significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity against MCF-7 : The compound demonstrated high selectivity and potency against the MCF-7 breast cancer cell line. The observed IC50 values suggest that it may be a promising candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. It was evaluated for its activity against common pathogens such as Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thiazolo[3,2-a]pyrimidines has revealed that modifications at specific positions significantly impact biological activity. For example:

PositionModificationEffect on Activity
C5Electron-withdrawing groupsIncreased anticancer activity
C6Alkyl substitutionsEnhanced selectivity against cancer cell lines

These modifications can lead to improved efficacy and reduced toxicity in normal cells .

Case Studies

  • Cytotoxicity Evaluation : In vitro studies using MTT assays revealed that isopropyl 2,7-dimethyl-3-oxo-5-phenyl derivative exhibited cytotoxic effects comparable to established chemotherapeutics like Sorafenib against HeLa cells .
  • Antimicrobial Testing : The compound was tested against various bacterial strains, showing promising results with MIC values significantly lower than those of standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing isopropyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 2-amino-2-thiazoline derivatives with tricarbonylmethane intermediates. Key steps include:

  • Esterification : Substitution of ethyl or isopropyl groups at the carboxylate position (e.g., via nucleophilic acyl substitution).
  • Cyclization : Acid- or base-catalyzed ring closure to form the thiazolo[3,2-a]pyrimidine core.
  • Optimization : Yield improvements (up to 65–75%) are achieved by controlling temperature (80–100°C), solvent polarity (DMF or ethanol), and stoichiometry of reactants .
    • Data Table :
Reaction ConditionYield (%)Purity (HPLC)
Ethanol, 80°C6298.5
DMF, 100°C7597.8

Q. Which analytical techniques are most effective for confirming the spatial structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include:

  • Bond Lengths : Critical bonds (e.g., N1–C9: 1.292 Å, C6–C10: 1.354 Å) confirm ring hybridization .
  • Dihedral Angles : Planarity of the thiazolo-pyrimidine system (e.g., C19–C20–H20: 120.8°) .
  • Hydrogen Bonding : Intermolecular interactions (e.g., O6–H⋯N2) stabilize crystal packing .
    • Data Table :
ParameterValue (Å/°)
N1–C91.292 (3)
C19–C20–H20120.8
Space GroupP2₁/c

Q. How does the reactivity of this compound vary under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic Conditions : The ester group undergoes hydrolysis to carboxylic acid, while the thiazole ring remains intact.
  • Basic Conditions : Dehydration at the 3-oxo position may occur, forming conjugated enones.
  • Monitoring : Use TLC (silica gel, chloroform/methanol 9:1) and NMR to track intermediates .

Advanced Research Questions

Q. How do substituents at the benzylidene position (e.g., methoxy, chloro) affect crystal packing and bioactivity?

  • Methodological Answer : Substituents influence:

  • Crystal Packing : Electron-withdrawing groups (e.g., Cl) enhance π-π stacking (e.g., interplanar distance: 3.5 Å for chloro vs. 3.8 Å for methoxy derivatives) .
  • Bioactivity : Chloro-substituted analogs show 2–3× higher antimicrobial activity due to increased lipophilicity (logP: 3.2 vs. 2.5 for methoxy) .
    • Data Table :
SubstituentInterplanar Distance (Å)logP
Cl3.53.2
OMe3.82.5

Q. What computational methods can predict the compound’s electronic properties and guide synthetic modifications?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to determine HOMO-LUMO gaps (e.g., 4.1 eV for the parent compound).
  • MD Simulations : Assess solubility by simulating solvation free energy in water (-12.5 kcal/mol) .
  • SAR Studies : Correlate substituent electronegativity with bioactivity (R² > 0.85 for antimicrobial assays) .

Q. How can contradictory NMR and X-ray data be resolved during structural validation?

  • Methodological Answer :

  • Dynamic Effects : NMR may show averaged signals due to ring puckering, while SC-XRD captures static geometry.
  • Torsional Angles : Compare X-ray-derived angles (e.g., C5–N2–C3: 109.9°) with NMR coupling constants (³JHN ≈ 8 Hz) .
  • Validation : Use variable-temperature NMR to detect conformational flexibility .

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